



Application Note: Synthesis of n-Hexane via Wurtz Reaction of 1-lodopropane

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Compound of Interest		
Compound Name:	1-lodopropane	
Cat. No.:	B042940	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction The Wurtz reaction, first reported by Charles Adolphe Wurtz in 1855, is a classic coupling reaction in organic chemistry for the synthesis of higher alkanes.[1][2] The reaction involves the treatment of two equivalents of an alkyl halide with sodium metal in an anhydrous ether solvent to form a new carbon-carbon bond, yielding a symmetrical alkane.[1][3] This application note provides a detailed protocol for the synthesis of n-hexane from **1**-iodopropane, a representative example of the Wurtz reaction's utility in forming symmetrical alkanes. While effective for primary alkyl iodides, the reaction is known for its limitations, including low yields and the formation of side products through elimination and disproportionation pathways.[1][4][5]

Reaction Principle The overall reaction involves the reductive coupling of two molecules of **1-iodopropane** using sodium metal to produce n-hexane and sodium iodide.

$$2 \text{ CH}_3\text{CH}_2\text{CH}_2\text{I} + 2 \text{ Na} \rightarrow \text{CH}_3(\text{CH}_2)_4\text{CH}_3 + 2 \text{ NaI}$$

The mechanism is believed to proceed through either a free-radical or an organometallic pathway.[1]

• Free-Radical Pathway: A single electron is transferred from sodium to the alkyl halide, forming an alkyl radical (R•), which then dimerizes to form the alkane (R-R).[1][3]



 Organometallic Pathway: An alkylsodium intermediate (R⁻Na⁺) is formed, which then acts as a nucleophile and attacks a second molecule of the alkyl halide in an Sn2 reaction to yield the final product.[2][6][7]

Strictly anhydrous conditions are mandatory, as sodium reacts vigorously with water, and the reactive intermediates are strongly basic.[1][6]

Experimental Protocol

Materials and Equipment

- Reagents: 1-lodopropane (≥99%), Sodium metal (in mineral oil), Anhydrous Diethyl Ether, Ethanol, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
- Apparatus: Three-necked round-bottom flask (250 mL), reflux condenser, pressureequalizing dropping funnel (100 mL), magnetic stirrer and stir bar, heating mantle, nitrogen or argon gas supply with bubbler, separatory funnel (250 mL), distillation apparatus.
- Safety: Safety goggles, lab coat, chemical-resistant gloves. All procedures should be performed in a certified fume hood.

Procedure

- Apparatus Setup:
 - All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.
 - Assemble a 250 mL three-necked flask with a magnetic stir bar, a reflux condenser (with a
 gas outlet connected to a bubbler), a pressure-equalizing dropping funnel, and a gas inlet
 for the inert atmosphere.
- Reaction Initiation:
 - Under a positive pressure of nitrogen, add 100 mL of anhydrous diethyl ether to the reaction flask.



- Carefully cut 2.5 g (0.11 mol) of sodium metal into small, thin pieces, removing the outer oxidized layer and washing with petroleum ether before adding them to the reaction flask.
- In the dropping funnel, prepare a solution of 17.0 g (0.10 mol) of 1-iodopropane in 25 mL of anhydrous diethyl ether.

Execution:

- Begin vigorous stirring to create a dispersion of the sodium metal.
- Add the 1-iodopropane solution dropwise from the funnel to the sodium suspension over approximately 30-45 minutes. The reaction is exothermic, and the ether should begin to reflux gently. Maintain a controlled reflux rate by adjusting the addition rate or using a cool water bath if necessary.
- After the addition is complete, gently heat the mixture to maintain a steady reflux using a heating mantle for 2-3 hours to ensure the reaction goes to completion.

Work-up and Purification:

- Cool the reaction flask to 0°C using an ice-water bath.
- Cautiously quench any unreacted sodium by slowly adding 10-15 mL of ethanol dropwise until the fizzing subsides.
- Carefully add 50 mL of deionized water to dissolve the sodium iodide salts.
- Transfer the entire mixture to a 250 mL separatory funnel. Remove the aqueous layer.
- Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
- Dry the ethereal solution of n-hexane over anhydrous magnesium sulfate.
- Filter the solution to remove the drying agent and remove the diethyl ether solvent using simple distillation.



Purify the crude product by fractional distillation, collecting the fraction boiling at 68-69°C,
 which corresponds to n-hexane.

Safety Precautions

- Sodium metal is highly reactive and pyrophoric. It reacts violently with water and alcohols. Handle only under inert conditions or mineral oil.
- Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby and work exclusively in a fume hood.
- **1-lodopropane** is a lachrymator and should be handled with care.

Data Presentation

The following table summarizes the quantitative data for the described protocol, assuming a typical reaction yield.

Reagent/Pr oduct	Chemical Formula	Molar Mass (g/mol)	Moles (mol)	Mass/Volum e Used	Role
1- Iodopropane	СзН7І	169.99	0.10	17.0 g	Reactant
Sodium	Na	22.99	0.11	2.5 g	Reactant (Excess)
Anhydrous Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	-	~125 mL	Solvent
n-Hexane (Product)	C6H14	86.18	0.05 (Theor.)	4.31 g (Theor.)	Product
Expected Yield (50%)	C6H14	86.18	0.025 (Actual)	~2.15 g	-

Note: The Wurtz reaction yield can be variable; 40-60% is typical for symmetrical primary halides.[1]



Visualized Workflow

The following diagram illustrates the experimental workflow for the synthesis of n-hexane via the Wurtz reaction.



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Caption: Experimental workflow for the Wurtz synthesis of n-hexane.

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